Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-
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Overview
Description
Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- is a complex heterocyclic compound that features a quinoline core structure. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for various chemical modifications and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-, often involves multi-step processes. One common method is the Friedländer synthesis, which typically involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and efficiency. For instance, the use of transition metal catalysts such as palladium or copper in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) is common . Microwave irradiation and ionic liquid media have also been explored to improve reaction conditions and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium or platinum catalysts, hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline oxides .
Scientific Research Applications
Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its use in developing new pharmaceuticals, particularly for treating malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- involves its interaction with various molecular targets. In medicinal applications, it often targets enzymes and receptors involved in disease pathways. For example, it may inhibit DNA synthesis in cancer cells or disrupt the electron transport chain in malaria parasites . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Mefloquine: Similar in structure and used for treating malaria.
Primaquine: Another antimalarial quinoline derivative.
Uniqueness
Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromophenyl and 5-isoxazolyl groups enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound in various fields of research .
Properties
CAS No. |
650637-52-8 |
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Molecular Formula |
C19H12BrClN2O |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C19H12BrClN2O/c1-11-2-3-13-9-15(19(21)22-16(13)8-11)18-10-17(23-24-18)12-4-6-14(20)7-5-12/h2-10H,1H3 |
InChI Key |
COXPJKHLRFVTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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